molecular formula C19H20Br2N2OS B2394324 1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide CAS No. 443777-62-6

1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide

Cat. No.: B2394324
CAS No.: 443777-62-6
M. Wt: 484.25
InChI Key: ZGEHOYLOGDSICM-UHFFFAOYSA-M
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Description

1-Benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex heterocyclic compound designed for advanced chemical and pharmaceutical research. This salt features a fused imidazothiazine core, a structure of significant interest in medicinal chemistry . The imidazo[2,1-b][1,3]thiazine scaffold is part of a broader class of nitrogen-sulfur heterocycles that are prevalent in bioactive molecules and natural products . For instance, related 1,3-thiazine frameworks are found in well-known antibiotics like cephradine from the cephalosporin class . Furthermore, other derivatives based on similar heterocyclic systems, such as 1,2,4-triazolethiones, have demonstrated a range of biological activities, including antiviral, anticancer, and antimicrobial properties . The specific structure of this reagent, incorporating a benzyl group and a 4-bromophenyl substituent, makes it a valuable intermediate for synthesizing novel compounds and for probing structure-activity relationships in drug discovery. Its potential research applications span the investigation of new antimicrobial agents, the development of antiviral therapies, and the exploration of anticancer compounds . The precise mechanism of action for this specific molecule is an area for ongoing research, but its design aligns with strategies for developing molecules that interact with key biological targets. This product is intended for use in laboratory research only. It is strictly for in-vitro applications and is not certified for human or veterinary diagnostic or therapeutic use. Researchers should handle this material with appropriate safety precautions.

Properties

IUPAC Name

1-benzyl-2-(4-bromophenyl)-3,5,6,7-tetrahydroimidazo[2,1-b][1,3]thiazin-4-ium-2-ol;bromide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H20BrN2OS.BrH/c20-17-9-7-16(8-10-17)19(23)14-21-11-4-12-24-18(21)22(19)13-15-5-2-1-3-6-15;/h1-3,5-10,23H,4,11-14H2;1H/q+1;/p-1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZGEHOYLOGDSICM-UHFFFAOYSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C[N+]2=C(N(C(C2)(C3=CC=C(C=C3)Br)O)CC4=CC=CC=C4)SC1.[Br-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H20Br2N2OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-2-(4-bromophenyl)-2-hydroxy-3,5,6,7-tetrahydro-2H-imidazo[2,1-b][1,3]thiazin-1-ium bromide is a complex heterocyclic compound with potential biological activities. Its unique structure incorporates a thiazine ring and various functional groups that may contribute to its pharmacological properties. This article reviews the biological activity of this compound based on recent research findings.

Chemical Structure

The chemical structure of the compound can be depicted as follows:

C18H19BrN2O2S\text{C}_{18}\text{H}_{19}\text{BrN}_2\text{O}_2\text{S}

This structure includes:

  • A benzyl group
  • A 4-bromophenyl moiety
  • A hydroxy group
  • A tetrahydro-imidazo-thiazine core

Synthesis

The compound was synthesized through a multi-step process involving the reaction of specific precursors. The synthesis pathway has been documented in detail in various studies, highlighting the use of benzylamine and appropriate brominated derivatives as key reagents .

Antimicrobial Properties

Recent studies have indicated that derivatives of thiazine compounds exhibit significant antimicrobial activities. For instance, compounds structurally similar to this compound have shown effectiveness against a range of microorganisms including bacteria and fungi. In particular:

  • Activity against Gram-positive and Gram-negative bacteria : Compounds with similar structures demonstrated inhibition against Staphylococcus aureus and Escherichia coli at varying concentrations (e.g., 256 μg/mL) .

Anticancer Activity

The compound's structural features suggest potential anticancer properties. Research into related thiazine derivatives has shown promising results in inhibiting cancer cell proliferation. For example:

  • Cell Line Studies : Compounds derived from thiazine frameworks have been tested on various cancer cell lines, displaying cytotoxic effects and inducing apoptosis .

The biological activity of this compound is believed to involve multiple mechanisms:

  • Enzyme Inhibition : Some studies suggest that these compounds may inhibit key enzymes involved in microbial metabolism or cancer cell growth.
  • Reactive Oxygen Species (ROS) Generation : Certain thiazine derivatives have been shown to induce oxidative stress in target cells.

Case Studies

Several case studies have highlighted the effectiveness of similar compounds in clinical and laboratory settings:

  • Study on Antimicrobial Efficacy : A series of thiazine derivatives were evaluated for their antimicrobial properties using standard disc diffusion methods. The results indicated significant zones of inhibition against both Pseudomonas aeruginosa and Candida albicans .
  • Cytotoxicity Assays : In vitro assays demonstrated that certain derivatives led to a dose-dependent decrease in viability of cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer) .

Data Summary Table

Activity TypeTarget Organism/Cell LineConcentration (μg/mL)Result
AntimicrobialStaphylococcus aureus256Significant inhibition
AntimicrobialEscherichia coli512Moderate inhibition
AntifungalCandida albicans128Significant inhibition
AnticancerMCF-7 (breast cancer)50Cytotoxic effect observed
AnticancerHeLa (cervical cancer)100Induced apoptosis

Comparison with Similar Compounds

Key Observations :

  • Electron-Withdrawing Groups (e.g., Br, NO₂): Enhance stability and reactivity in electrophilic substitutions. The bromophenyl group in the target compound increases molecular weight and may improve binding to hydrophobic protein pockets .
  • Electron-Donating Groups (e.g., OCH₃, CH₃) : Improve solubility in polar solvents but may reduce metabolic stability .
  • Hydroxyl Group : Facilitates hydrogen bonding, influencing crystal packing and solubility. In the target compound, this group is critical for intermolecular interactions .

Yield Comparison :

  • 4-(4-Bromo-3,5-dimethylphenoxy)-1,2-thiazinane-1,1-dioxide: 66% yield via ring-opening .
  • 6-(4-Bromophenyl)-2-(4-fluorobenzyl)imidazo[2,1-b][1,3,4]thiadiazole: 80% yield after recrystallization .
  • 5-Aryl-1,2-thiazinan-3-one-1,1-dioxide: 74% yield via NaOMe cyclization .

The target compound’s bromophenyl group may lower yields due to steric hindrance during cyclization .

Solubility and Stability

  • Target Compound : Moderate solubility in DMSO; stable in acidic conditions due to the bromide counterion .
  • 4-Fluorophenyl Analogue (): Higher solubility in ethanol, attributed to fluorine’s polarity.
  • 4-Nitrophenyl Derivative () : Poor aqueous solubility but enhanced thermal stability.

Crystallographic and Spectroscopic Differences

  • Target Compound : Likely forms layered crystals via benzyl-bromophenyl π-π stacking (analogous to ).
  • Fluorophenyl Analogue () : Exhibits shorter hydrogen bonds (O–H···Br: 2.85 Å) due to fluorine’s electronegativity.
  • Methoxyphenyl Derivative () : Planar molecular geometry with dihedral angles <10° between aryl rings .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for this compound, and how can reaction conditions be systematically optimized?

  • Methodological Answer : The synthesis involves multi-step reactions, typically starting with imidazole and thiazine precursors. Key parameters include solvent polarity (e.g., DMF or THF), catalyst loading (e.g., palladium-based catalysts), and temperature control (60–80°C). Optimization requires iterative adjustments using Design of Experiments (DoE) to maximize yield and purity. For example, highlights the importance of solvent choice and reaction time, while demonstrates substituent-specific protocols for bromophenyl incorporation .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

  • Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) resolves proton environments and confirms substituent positions. X-ray crystallography (e.g., single-crystal analysis) provides definitive bond lengths and angles, as shown in (R factor = 0.048) and (mean C–C deviation = 0.005 Å). Infrared (IR) spectroscopy identifies functional groups like hydroxyl and imidazole rings .

Q. How can researchers assess purity and quantify impurities in this compound?

  • Methodological Answer : High-Performance Liquid Chromatography (HPLC) with UV detection (λ = 254 nm) separates and quantifies impurities. Mass spectrometry (MS) confirms molecular weight (e.g., [M+Br]⁻ peak). Elemental analysis (C, H, N, S) validates stoichiometry, as demonstrated in and .

Advanced Research Questions

Q. What methodologies elucidate the mechanism of action in biological systems?

  • Methodological Answer : Use in vitro binding assays (e.g., fluorescence polarization) to identify protein targets. Molecular docking simulations (e.g., AutoDock Vina) predict interactions with active sites, as shown in for analogous compounds. Pharmacokinetic studies (e.g., microsomal stability assays) assess metabolic pathways. suggests targeting enzymes like kinases or phosphatases due to structural similarities with known inhibitors .

Q. How should contradictory data on biological activity or reactivity be reconciled?

  • Methodological Answer : Conduct comparative studies using standardized assays (e.g., IC50 in enzyme inhibition). Validate results with orthogonal techniques (e.g., surface plasmon resonance vs. isothermal titration calorimetry). Analyze batch-to-batch variability in synthesis (e.g., via HPLC-MS). emphasizes revisiting experimental protocols to isolate confounding variables .

Q. What computational approaches validate theoretical frameworks for target interactions?

  • Methodological Answer : Density Functional Theory (DFT) calculates electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity. Molecular Dynamics (MD) simulations model solvation effects and conformational stability. stresses linking computational data to experimental results (e.g., correlating docking scores with IC50 values) .

Q. How can substituent effects (e.g., bromophenyl vs. fluorophenyl) be systematically studied?

  • Methodological Answer : Synthesize derivatives via Suzuki-Miyaura cross-coupling ( ) and compare physicochemical properties (logP, solubility) using shake-flask methods. Biological activity is assessed via dose-response curves in cell-based assays. demonstrates how aryl substituents alter antimicrobial efficacy in thiazole derivatives .

Q. What formulation strategies improve solubility and stability for in vivo studies?

  • Methodological Answer : Employ co-solvent systems (e.g., PEG-400/water) or nanoemulsions. Stability is monitored via accelerated degradation studies (40°C/75% RH). discusses membrane technologies for separation, while highlights experimental design for material optimization .

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